Methyl 3-(2-Pyridyl)propiolate
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Overview
Description
Methyl 3-(2-Pyridyl)propiolate is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 and is a solid at room temperature . It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid .
Synthesis Analysis
The synthesis of Methyl 3-(2-Pyridyl)propiolate can be achieved from 2-ETHYNYLPYRIDINE, Carbon dioxide, and Iodomethane . Various reaction conditions have been reported, including the use of titanium tetrachloride in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of Methyl 3-(2-Pyridyl)propiolate contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
Methyl 3-(2-Pyridyl)propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .It is stored in dry conditions at 2-8°C . The predicted boiling point is 274.4±13.0 °C and the predicted density is 1.18±0.1 g/cm3 .
Scientific Research Applications
Reaction Mechanisms and Synthesis
Methyl 3-(2-Pyridyl)propiolate has been studied extensively in reaction mechanisms and synthesis processes. It has been involved in addition reactions with heterocyclic compounds, leading to the formation of various complex organic structures. For instance, reactions of acetylenic esters with pyridines in the presence of proton donors led to the formation of compounds like methyl [1,2-dihydro-1-(trans-2-methoxycarbonylvinyl)-3,5-dimethyl-2-pyridyl]propiolate. These reactions were influenced by the addition of substances like methanol, water, and phenol, demonstrating versatility in product formation (Acheson & Woollard, 1971). Similarly, reactions of methyl (2-pyridyl)acetate with methyl propiolate yielded quinolizine derivatives, showcasing the compound's role in creating more complex molecular structures (Acheson & Woollard, 1975).
Chemical Synthesis and Biological Activity
Methyl 3-(2-Pyridyl)propiolate is also pivotal in the stereoselective synthesis of key organic molecules. For instance, it is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, demonstrating its relevance in synthesizing biologically active compounds (Zhong et al., 1999). In another study, its derivative was identified as a candidate for cognitive disorder treatments due to favorable biological activities and oral bioavailability (Lin et al., 1997).
Biochemical Applications
Methyl 3-(2-Pyridyl)propiolate has applications in biochemical processes, such as protein thiolation and reversible protein-protein conjugation. A heterobifunctional reagent was synthesized from this compound, facilitating protein thiolation, indicating its utility in protein biochemistry (Carlsson, Drevin, & Axén, 1978).
Synthetic Methodology and Medicinal Chemistry
It has also played a crucial role in the development of synthetic methodologies for creating medicinally relevant compounds. For example, the sequential coupling and cyclization reactions between aryl halides and methyl propiolate were investigated, demonstrating the compound's utility in complex organic synthesis and its application in medicinal chemistry (Hiroya, Matsumoto, & Sakamoto, 2004).
Safety and Hazards
Methyl 3-(2-Pyridyl)propiolate is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It’s known that the compound is a reagent and building block for the synthesis of other organic compounds . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Given its role as a reagent in the synthesis of other organic compounds , it’s likely that it participates in various biochemical reactions and pathways.
Result of Action
Its role as a reagent in the synthesis of other organic compounds suggests that it may contribute to various chemical reactions and processes at the molecular and cellular level .
properties
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHTWMHKXJIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-Pyridyl)propiolate |
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